L-Isoleucine, L-norvalyl-
Overview
Description
L-Isoleucine, L-norvalyl- is a dipeptide composed of the amino acids L-isoleucine and L-norvaline. Both of these amino acids are branched-chain amino acids, which play crucial roles in various biological processes. L-isoleucine is an essential amino acid, meaning it must be obtained through the diet, while L-norvaline is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but has significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine, L-norvalyl- typically involves the coupling of L-isoleucine and L-norvaline using peptide bond formation techniques. One common method is the use of N,N’-Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of L-Isoleucine, L-norvalyl- may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to overproduce L-isoleucine by modifying its metabolic pathways . The produced L-isoleucine can then be chemically coupled with L-norvaline to form the dipeptide.
Chemical Reactions Analysis
Types of Reactions: L-Isoleucine, L-norvalyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
L-Isoleucine, L-norvalyl- has various applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in metabolic pathways and its potential as a metabolic regulator.
Medicine: Explored for its potential therapeutic effects, including its role in muscle metabolism and recovery.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-norvalyl- involves its interaction with various enzymes and receptors in the body. As a branched-chain amino acid derivative, it can influence protein synthesis and degradation pathways. It may also modulate the activity of enzymes involved in amino acid metabolism, such as branched-chain amino acid transaminase .
Molecular Targets and Pathways:
Protein Synthesis: Enhances the synthesis of proteins by providing essential amino acids.
Amino Acid Metabolism: Modulates the activity of enzymes involved in the metabolism of branched-chain amino acids.
Energy Regulation: Influences pathways involved in energy production and regulation.
Comparison with Similar Compounds
- L-Leucine, L-norvalyl-: Similar in structure but with leucine instead of isoleucine.
- L-Valine, L-norvalyl-: Similar in structure but with valine instead of isoleucine.
- L-Norleucine, L-norvalyl-: Similar in structure but with norleucine instead of isoleucine .
This article provides a comprehensive overview of L-Isoleucine, L-norvalyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-aminopentanoyl]amino]-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-6-8(12)10(14)13-9(11(15)16)7(3)5-2/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICRNEMNHHFOHU-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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